Cas no 2229495-84-3 (4-3-(3-methoxyazetidin-3-yl)propylmorpholine)
4-3-(3-methoxyazetidin-3-yl)propylmorpholine Chemical and Physical Properties
Names and Identifiers
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- 4-3-(3-methoxyazetidin-3-yl)propylmorpholine
- EN300-1787999
- 4-[3-(3-methoxyazetidin-3-yl)propyl]morpholine
- 2229495-84-3
-
- Inchi: 1S/C11H22N2O2/c1-14-11(9-12-10-11)3-2-4-13-5-7-15-8-6-13/h12H,2-10H2,1H3
- InChI Key: KOTKIFUTZBESGT-UHFFFAOYSA-N
- SMILES: O(C)C1(CNC1)CCCN1CCOCC1
Computed Properties
- Exact Mass: 214.168127949g/mol
- Monoisotopic Mass: 214.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 33.7Ų
4-3-(3-methoxyazetidin-3-yl)propylmorpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1787999-0.05g |
4-[3-(3-methoxyazetidin-3-yl)propyl]morpholine |
2229495-84-3 | 0.05g |
$1091.0 | 2023-09-19 | ||
| Enamine | EN300-1787999-0.1g |
4-[3-(3-methoxyazetidin-3-yl)propyl]morpholine |
2229495-84-3 | 0.1g |
$1144.0 | 2023-09-19 | ||
| Enamine | EN300-1787999-0.25g |
4-[3-(3-methoxyazetidin-3-yl)propyl]morpholine |
2229495-84-3 | 0.25g |
$1196.0 | 2023-09-19 | ||
| Enamine | EN300-1787999-0.5g |
4-[3-(3-methoxyazetidin-3-yl)propyl]morpholine |
2229495-84-3 | 0.5g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1787999-1.0g |
4-[3-(3-methoxyazetidin-3-yl)propyl]morpholine |
2229495-84-3 | 1g |
$1299.0 | 2023-06-03 | ||
| Enamine | EN300-1787999-2.5g |
4-[3-(3-methoxyazetidin-3-yl)propyl]morpholine |
2229495-84-3 | 2.5g |
$2548.0 | 2023-09-19 | ||
| Enamine | EN300-1787999-5.0g |
4-[3-(3-methoxyazetidin-3-yl)propyl]morpholine |
2229495-84-3 | 5g |
$3770.0 | 2023-06-03 | ||
| Enamine | EN300-1787999-10.0g |
4-[3-(3-methoxyazetidin-3-yl)propyl]morpholine |
2229495-84-3 | 10g |
$5590.0 | 2023-06-03 | ||
| Enamine | EN300-1787999-1g |
4-[3-(3-methoxyazetidin-3-yl)propyl]morpholine |
2229495-84-3 | 1g |
$1299.0 | 2023-09-19 | ||
| Enamine | EN300-1787999-5g |
4-[3-(3-methoxyazetidin-3-yl)propyl]morpholine |
2229495-84-3 | 5g |
$3770.0 | 2023-09-19 |
4-3-(3-methoxyazetidin-3-yl)propylmorpholine Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 4-3-(3-methoxyazetidin-3-yl)propylmorpholine
4-3-(3-Methoxyazetidin-3-yl)propylmorpholine: A Comprehensive Overview
The compound 4-3-(3-methoxyazetidin-3-yl)propylmorpholine, identified by the CAS number 2229495-84-3, is a highly specialized chemical entity with significant applications in various fields. This compound has garnered attention due to its unique structural properties and potential utility in pharmaceuticals, agrochemicals, and specialty chemicals. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, making it more accessible for research and industrial applications.
The chemical structure of 4-3-(3-methoxyazetidin-3-yl)propylmorpholine is characterized by a morpholine ring system attached to a propyl group substituted with a methoxyazetidine moiety. This combination of structural elements contributes to its distinctive reactivity and selectivity in various chemical reactions. The morpholine ring, known for its versatility, serves as a platform for further functionalization, enabling the creation of derivatives with diverse biological activities.
Recent studies have highlighted the potential of 4-3-(3-methoxyazetidin-3-yl)propylmorpholine as a precursor in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of novel antibiotics and antifungal agents. The methoxyazetidine group has been shown to enhance the stability and bioavailability of such compounds, making them more effective in combating microbial infections.
In addition to its pharmaceutical applications, 4-3-(3-methoxyazetidin-3-yl)propylmorpholine has also found utility in agrochemicals. Its ability to act as a chiral auxiliary in asymmetric synthesis has been leveraged to produce enantiomerically enriched compounds, which are crucial for developing selective herbicides and pesticides. This application underscores the compound's importance in sustainable agriculture and pest management.
The synthesis of 4-3-(3-methoxyazetidin-3-yl)propylmorpholine involves a multi-step process that typically begins with the preparation of the azetidine derivative. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and yield of this process. For example, the use of palladium-catalyzed cross-coupling reactions has enabled the precise construction of the required carbon-carbon bonds with high stereocontrol.
Moreover, computational chemistry has played a pivotal role in understanding the electronic and steric properties of 4-3-(3-methoxyazetidin-3-yl)propylmorpholine. Density functional theory (DFT) calculations have provided insights into its molecular interactions, aiding in the design of more efficient synthetic routes and optimized reaction conditions.
In conclusion, 4-3-(3-methoxyazetidin-3-yl)propylmorpholine represents a versatile chemical building block with wide-ranging applications across multiple industries. Its unique structure, combined with recent advances in synthetic and computational chemistry, positions it as a valuable tool for developing innovative solutions in pharmaceuticals, agrochemicals, and beyond. As research continues to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in modern chemistry.
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